molecular formula C19H27NO3 B2780402 N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide CAS No. 2411247-62-4

N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide

Cat. No. B2780402
CAS RN: 2411247-62-4
M. Wt: 317.429
InChI Key: VVGPBHDHPIOOBO-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and have the general formula R-CO-NH2. They play a crucial role in biochemistry and polymers .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxetane ring and the amide bond. Oxetanes can be synthesized through various methods, such as the ring-opening of epoxides .


Molecular Structure Analysis

The compound contains an oxetane ring, which is a three-membered ring with one oxygen and two carbon atoms. It also has an amide functional group, which consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The oxetane ring is known to be reactive due to ring strain and can undergo ring-opening reactions . The amide bond might be hydrolyzed under acidic or basic conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper handling and storage would be necessary to ensure safety .

properties

IUPAC Name

N-[(3-ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-4-11-23-17-9-7-16(8-10-17)12-20(18(21)5-2)13-19(6-3)14-22-15-19/h5,7-10H,2,4,6,11-15H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGPBHDHPIOOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN(CC2(COC2)CC)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide

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